

RapaLink-1: A Technical Guide to a Third-Generation mTOR Inhibitor

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Compound of Interest

Compound Name: RapaLink-1

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Executive Summary

RapaLink-1 is a novel, third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR). Engineered for enhanced potency and specificity, it overcomes resistance mechanisms observed with previous generations of mTOR inhibitors. Structurally, **RapaLink-1** is a singular chemical entity that combines the high-affinity FKBP12-binding domain of rapamycin with the ATP-competitive kinase inhibitory action of sapanisertib (MLN0128), connected by a flexible polyethylene glycol (PEG) linker.[1][2][3] This dual-targeting mechanism allows for a durable and more complete inhibition of mTOR Complex 1 (mTORC1), making it a promising agent in oncology, particularly for aggressive brain tumors like glioblastoma, and other therapeutic areas.[4][5] This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to **RapaLink-1**.

Chemical Structure and Properties

RapaLink-1 is a synthetic organic molecule designed as a bivalent ligand to simultaneously engage two distinct binding sites on the mTOR protein.[2][6] It is synthesized by covalently joining rapamycin and a desalkyl derivative of sapanisertib via a PEG linker, a process

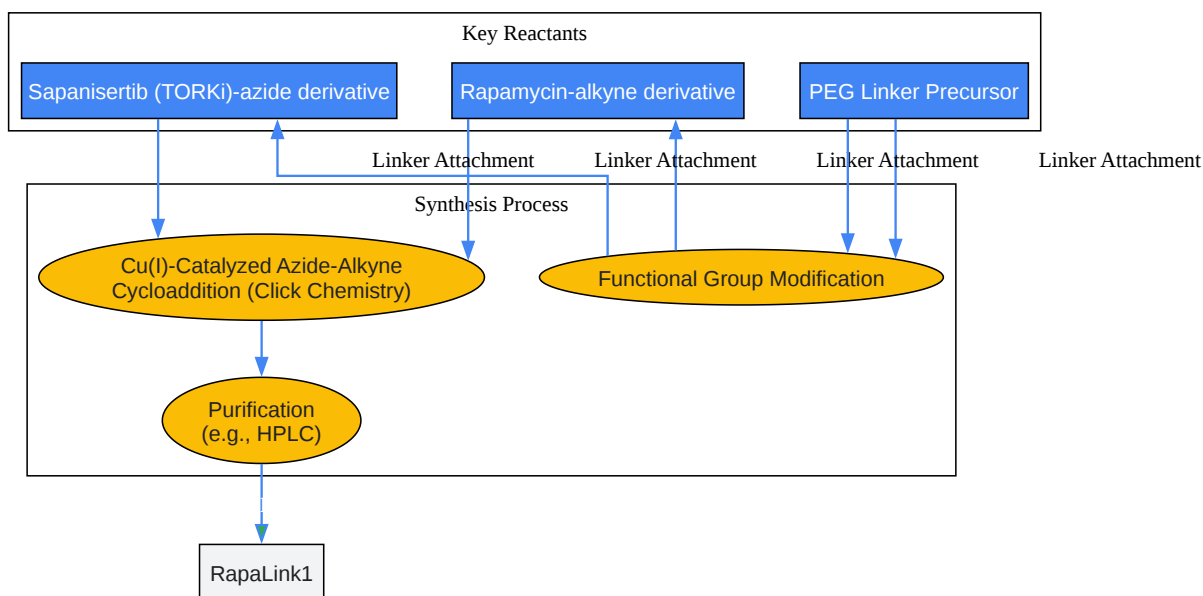
accomplished through copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry".
[1]

The rationale behind this design is to anchor the molecule to the high-affinity FKBP12:rapamycin binding (FRB) domain of mTOR via the rapamycin moiety, thereby increasing the effective local concentration of the sapanisertib moiety at the nearby ATP-binding kinase domain. This bivalent interaction leads to superior potency and the ability to inhibit mTOR mutants that are resistant to kinase inhibitors alone.[3][7]

Property	Value	Source
IUPAC Name	40-O-(2-((1-(32-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-27-oxo-3,6,9,12,15,18,21,24-octaoxa-28-azadotriacontyl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)-rapamycin	[4]
Molecular Formula	C ₉₁ H ₁₃₈ N ₁₂ O ₂₄	[4][8]
Molecular Weight	1784.17 g/mol	[8]
Compound Class	Synthetic Organic	[2]
Solubility	Soluble in DMSO.[9] For in vivo formulation, can be prepared in a vehicle of 10% DMSO and 90% Corn Oil.	

Synthesis Workflow

The synthesis of **RapaLink-1** is a convergent process where the three main components—a modified rapamycin, a modified sapanisertib (TORKi), and a PEG linker—are synthesized separately and then joined. The final key step involves a copper-catalyzed click reaction.



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Fig. 1: Convergent synthesis workflow for **RapaLink-1**.

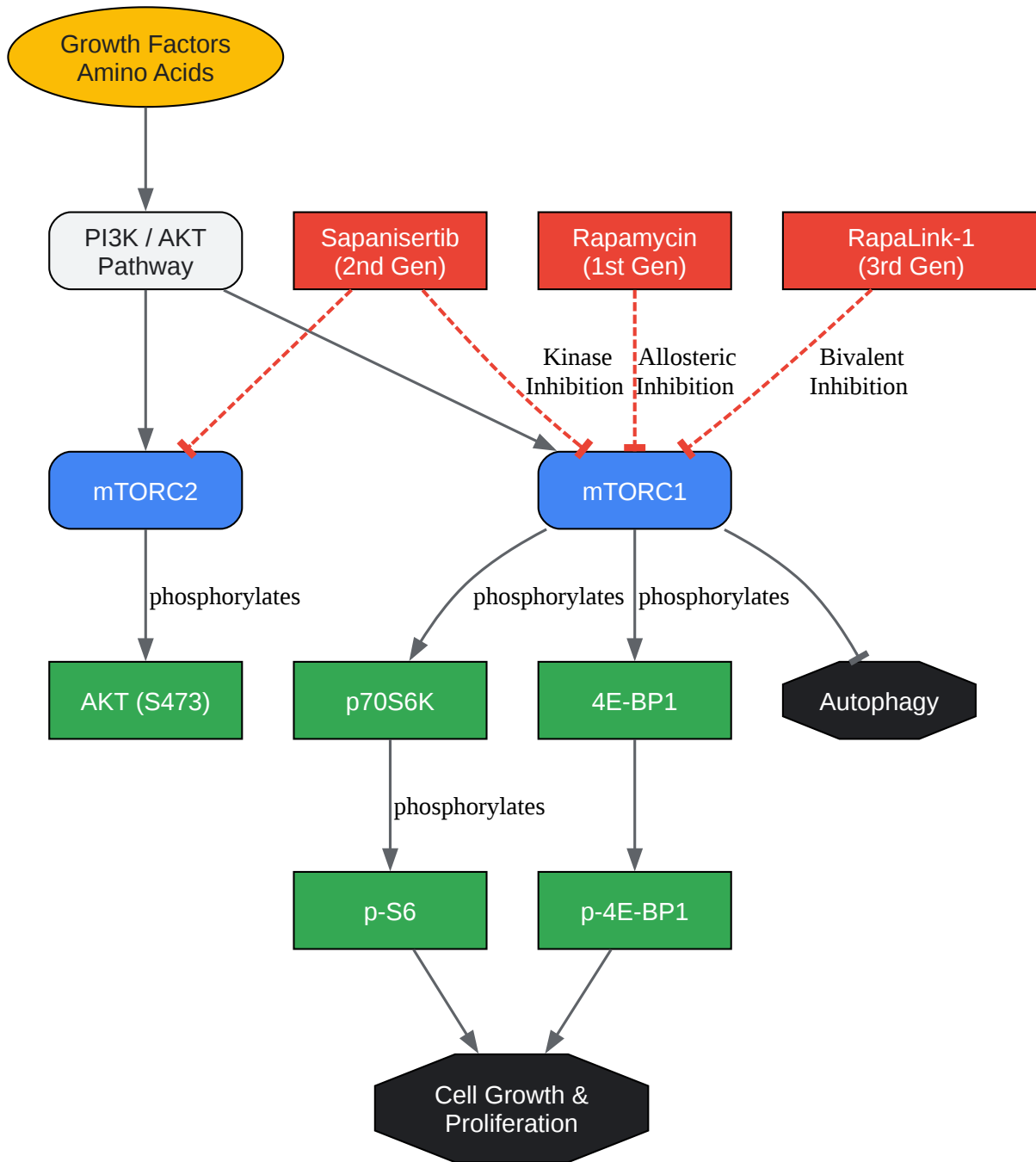
Mechanism of Action and Signaling Pathway

RapaLink-1 exerts its effect through potent and durable inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.

- First-generation inhibitors (e.g., rapamycin) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, primarily inhibiting a subset of mTORC1 functions.

- Second-generation inhibitors (e.g., sapanisertib/MLN0128) are ATP-competitive mTOR kinase inhibitors (TORKi) that block the catalytic activity of both mTORC1 and mTORC2. However, they can have poor durability and can be overcome by resistance mutations in the kinase domain.[4]

RapaLink-1, as a third-generation inhibitor, combines these two modes of action. The rapamycin component binds FKBP12, tethering the molecule to mTORC1, which dramatically increases the effective concentration of the sapanisertib component at the kinase domain. This "bivalent" or "bi-steric" inhibition leads to a more profound and sustained blockade of mTORC1 signaling, including phosphorylation of its key downstream effectors, 4E-BP1 and S6 Kinase (S6K).[5] At low nanomolar concentrations, **RapaLink-1** is selective for mTORC1, while at higher doses, it can also inhibit mTORC2.[10]



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Fig. 2: **RapaLink-1** action on the mTOR signaling pathway.

Quantitative Biological Data

RapaLink-1 has demonstrated superior potency compared to first and second-generation mTOR inhibitors across various cancer cell lines. Its activity is often observed in the low nanomolar range.

Table 1: In Vitro Efficacy of **RapaLink-1** in Glioblastoma Cell Lines

Cell Line	Assay	Parameter	Concentration	Duration	Effect	Reference
U87MG, LN229	Western Blot	p-4EBP1T37/46 & p-RPS6S235/236	Starts at 1.56 nM	3 hours	Selective inhibition of mTORC1 targets	[3][5]
U87MG	Cell Growth	Growth Inhibition	0 - 200 nM	3 days	Potent dose-dependent growth inhibition	[3]
U87MG	Cell Cycle	Cell Cycle Arrest	0 - 12.5 nM	48 hours	Arrests cells in G0/G1 phase	[3]
GBM1, NCH644	Cell Growth	IC ₅₀	nM range	4 days	Dose-dependent decrease in cell growth	[11]

Table 2: In Vitro Efficacy of **RapaLink-1** in Other Cancer Cell Lines

Cell Line	Cancer Type	Assay	Concentration	Duration	Effect	Reference
786-o, A498	Renal Cell Carcinoma	Cell Proliferation	100 nM	24 - 96 hours	Suppressed proliferation, induced apoptosis & G1 arrest	[3][12]
MCF-7	Breast Cancer	Cell Growth	~1-10 nM range	-	Potently inhibited cell growth	[13]
LAPC9 (PDX)	Prostate Cancer	Proliferation (Ki67)	0.1 - 10 μ M	-	Significantly reduced proliferation ex vivo	[13]

Key Experimental Protocols

The following are detailed, standard methodologies for key assays used to characterize the activity of **RapaLink-1**. These protocols are based on established procedures and can be adapted for specific experimental needs.

Cell Viability and Proliferation (XTT Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number. Mitochondrial dehydrogenases in active cells reduce the XTT tetrazolium salt to a soluble orange formazan product.

Materials:

- Cells of interest (e.g., U87MG)
- Complete culture medium
- **RapaLink-1** (stock solution in DMSO)

- 96-well clear bottom, sterile tissue culture plates
- XTT Reagent and Electron Coupling Solution (available in commercial kits)
- Microplate reader (absorbance at ~450-500 nm)

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 2,500-5,000 cells/100 μ L). Seed 100 μ L of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. Incubate overnight (37°C, 5% CO₂).[\[1\]](#)
- **Compound Treatment:** Prepare serial dilutions of **RapaLink-1** in complete culture medium from the DMSO stock. The final DMSO concentration in all wells (including vehicle control) should be consistent and low (<0.5%). Carefully remove the medium from the wells and add 100 μ L of the medium containing the appropriate **RapaLink-1** concentration or vehicle control.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
- **XTT Reagent Preparation:** Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Solution according to the manufacturer's instructions (e.g., a 50:1 ratio).[\[9\]](#)[\[14\]](#)
- **Assay:** Add 50 μ L of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protected from light, until the orange color develops.
- **Measurement:** Gently mix the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~660 nm can be used to subtract background noise.[\[14\]](#)
- **Analysis:** Subtract the absorbance of the media-only blank from all other readings. Plot absorbance against **RapaLink-1** concentration and use a non-linear regression model to calculate the IC₅₀ value.

Western Blot for mTOR Pathway Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, providing direct evidence of target engagement and inhibition.

Materials:

- Cell culture plates (6-well or 10 cm dishes)
- **RapaLink-1** and vehicle (DMSO)
- Ice-cold Phosphate Buffered Saline (PBS)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-15% gradient gels for resolving a range of protein sizes)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
- Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-4EBP1, anti-4EBP1, anti-p-S6, anti-S6, anti-Actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- **Cell Culture and Treatment:** Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. Treat cells with desired concentrations of **RapaLink-1** or vehicle for the specified time (e.g., 3-4 hours).[\[15\]](#)
- **Cell Lysis:** After treatment, place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ~100 μ L of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[\[16\]](#)

- **Protein Quantification:** Incubate lysate on ice for 30 minutes. Centrifuge at $\sim 14,000 \times g$ for 15 minutes at 4°C . Collect the supernatant and determine the protein concentration using a BCA assay.[15]
- **Sample Preparation:** Normalize protein samples to the same concentration (e.g., $20 \mu\text{g}$) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
- **Gel Electrophoresis:** Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Due to the large size of mTOR ($\sim 289 \text{ kDa}$), lower percentage acrylamide gels (e.g., 6-7.5%) and specific transfer conditions may be required for its detection.[4]
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For large proteins like mTOR, an overnight wet transfer at a low voltage or a high-current transfer for a shorter duration is recommended.[4]
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[2][17]
- **Washing and Secondary Antibody:** Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [15]
- **Detection:** Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
- **Analysis:** Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., Actin or GAPDH).

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